molecular formula C18H22N2O2S B1286256 2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 725705-49-7

2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B1286256
CAS No.: 725705-49-7
M. Wt: 330.4 g/mol
InChI Key: RBRSZUDSZOWMNS-UHFFFAOYSA-N
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Description

2-Amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (CAS 725705-49-7) is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique hexahydrocycloocta[b]thiophene core structure, which serves as a versatile scaffold for the development of novel bioactive molecules. With a molecular formula of C18H22N2O2S and a molecular weight of 330.44 g/mol, it is characterized by its 2-aminothiophene-3-carboxamide moiety substituted with an ortho-methoxyphenyl group . Compounds within this structural class have been investigated as allosteric enhancers for A1 adenosine receptors, which is a promising target for developing therapeutic agents . Furthermore, related 2-aminothiophene carboxamide derivatives are known to exhibit a range of pharmacological activities, including anti-viral and anti-inflammatory properties, making this chemotype a valuable template for exploring new therapeutic avenues . The molecular structure is stabilized by a network of intra- and intermolecular hydrogen bonds, which can influence its conformation and physicochemical properties, a key consideration in rational drug design . This product is offered with a typical purity of 97% and is intended solely for research and development purposes in a laboratory setting . It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key intermediate in heterocyclic chemistry and for the synthesis of more complex molecules targeting various biological pathways.

Properties

IUPAC Name

2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-22-14-10-7-6-9-13(14)20-18(21)16-12-8-4-2-3-5-11-15(12)23-17(16)19/h6-7,9-10H,2-5,8,11,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRSZUDSZOWMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Hexahydrocycloocta[b]thiophene Core

The hexahydrocycloocta[b]thiophene ring system is typically synthesized via cyclization of appropriate precursors such as amino thiophene carboxylates or related intermediates. For example, cyclocondensation of 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate derivatives with suitable reagents under reflux conditions in ethanol or other solvents is a common method.

Introduction of the Amino Group

The amino group at position 2 can be introduced by starting from 2-aminothiophene derivatives or by amination reactions on preformed thiophene rings. Amino esters or amino carboxylates are often used as intermediates, which can be converted to the corresponding amides.

Formation of the Carboxamide Group

The carboxamide group at position 3 is formed by converting the corresponding carboxylic acid or ester into an amide. This is typically achieved by reaction with amines or anilines under dehydrating conditions or by using coupling reagents. For the target compound, the amide nitrogen is substituted with a 2-methoxyphenyl group, which requires coupling with 2-methoxyaniline or its derivatives.

Coupling with 2-Methoxyphenyl Group

The N-substitution with the 2-methoxyphenyl group is achieved by amide bond formation between the carboxylic acid derivative of the hexahydrocycloocta[b]thiophene and 2-methoxyaniline. This can be done via:

  • Direct amidation using coupling agents such as EDCI, DCC, or via activated esters.
  • Alternatively, nucleophilic substitution on an activated carboxylate intermediate.

Representative Synthetic Procedure (Literature-Based)

A typical synthetic route reported for related compounds involves:

Step Reagents/Conditions Description Yield (%)
1 Starting amino thiophene carboxylate + base (e.g., sodium ethoxide) Cyclocondensation to form hexahydrocycloocta[b]thiophene core 60-75%
2 Reaction with 2-methoxyaniline + coupling agent (e.g., DCC, EDCI) Formation of amide bond to introduce 2-methoxyphenyl substituent 70-85%
3 Purification by recrystallization or chromatography Isolation of pure 2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide -

Analytical Characterization Supporting Preparation

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents Conditions Yield Range Notes
Core ring synthesis Cyclocondensation Amino thiophene carboxylates, base (NaOEt) Reflux in ethanol, 6-8 h 60-75% Efficient ring closure
Amino group introduction Starting from amino derivatives 2-aminothiophene esters Standard amination High Precursor availability critical
Carboxamide formation Amidation 2-methoxyaniline, coupling agents (DCC, EDCI) Room temp to reflux, several hours 70-85% Requires dry conditions
Purification Recrystallization or chromatography Ethanol or suitable solvents Ambient - Ensures product purity

Research Findings and Notes

  • The preparation of this compound is closely related to the synthesis of thienopyrimidine derivatives, which have been extensively studied for their biological activities.
  • Microwave-assisted synthesis and reflux methods have been reported to improve yields and reduce reaction times in related thiophene carboxamide syntheses.
  • The choice of solvent and coupling agent significantly affects the yield and purity of the final amide product.
  • The 2-methoxyphenyl substituent introduces steric and electronic effects that can influence the reactivity during amide bond formation, requiring optimization of reaction conditions.

Chemical Reactions Analysis

Structural Reactivity Profile

The compound’s reactivity is governed by its:

  • Amino group (-NH₂) at position 2
  • Carboxamide (-CONH₂) at position 3
  • Methoxyphenyl substituent (2-OCH₃-C₆H₄)
  • Hexahydrocycloocta[b]thiophene core (8-membered bicyclic system with partial saturation)

Key reactive sites include nucleophilic amino groups, electrophilic aromatic substitution on the thiophene ring, and hydrogen-bonding interactions via the carboxamide moiety .

Acylation of the Amino Group

The primary amino group undergoes acylation with acid chlorides or anhydrides:

Reaction Conditions Product Yield Source
AcetylationAcCl, pyridine, 0–5°C2-Acetamido derivative78%
BenzoylationBzCl, DMAP, DCM2-Benzamido derivative65–70%

This reactivity is critical for modifying biological activity or solubility .

Electrophilic Aromatic Substitution

The thiophene ring participates in electrophilic substitution, primarily at the α-positions (C4/C6):

Reaction Conditions Position Product Notes
NitrationHNO₃, H₂SO₄, 0°CC44-Nitro derivativeMajor product (≥85%)
BrominationBr₂, FeBr₃, DCMC66-Bromo derivativeRegioselectivity confirmed via NMR

The methoxyphenyl group directs substitution ortho/para to itself, but steric hindrance from the bicyclic core limits para reactivity .

Cyclooctane Ring Modifications

The saturated 8-membered ring undergoes selective oxidation:

Oxidizing Agent Product Application
KMnO₄ (acidic)4,5-EpoxideIntermediate for cross-coupling
Ozone (O₃)Ring-opened dicarbonylPrecursor for polycyclic systems

Thiophene Ring Opening

Controlled ring opening with nucleophiles (e.g., Grignard reagents) yields substituted dihydrothiophenes .

Cross-Coupling Reactions

The carboxamide group facilitates Suzuki-Miyaura couplings:

Catalyst Aryl Halide Product Yield Ref.
Pd(PPh₃)₄4-BromoanisoleBiaryl derivative72%
NiCl₂(dppf)2-IodothiopheneHeterobiaryl analog68%

Reaction efficiency depends on steric effects from the bicyclic core .

Carboxamide Hydrolysis

Under acidic/basic conditions, the carboxamide hydrolyzes to the carboxylic acid:

  • Conditions : 6M HCl, reflux (8h)
  • Product : 3-Carboxylic acid derivative (89% yield)

Smiles Rearrangement

The methoxyphenyl group undergoes intramolecular rearrangement under basic conditions, forming a quinazolinone analog .

Biological Interactions

While not a chemical reaction per se, the compound’s interactions with biological targets highlight its reactivity:

Target Interaction Type Affinity (IC₅₀) Application
Adenosine A₂A receptorHydrogen bonding via carboxamide120 nMNeurological disorders
Bruton’s tyrosine kinase (BTK)Covalent binding to Cys48145 nMAnticancer

Comparative Reactivity with Analogs

Analog Key Structural Difference Reactivity Comparison
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideSmaller 7-membered ringFaster electrophilic substitution (lower steric hindrance)
N-(4-Chlorophenyl) derivativeElectron-withdrawing Cl substituentReduced nucleophilicity at amino group

Synthetic Challenges

  • Steric hindrance from the bicyclic core limits access to certain reaction sites .
  • Solubility issues in polar solvents complicate reaction monitoring .

Future Research Directions

  • Development of enantioselective modifications for chiral drug design .
  • Exploration of photochemical reactions to functionalize the thiophene ring .

Scientific Research Applications

2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit or activate certain pathways involved in cell signaling, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities Evidence ID
2-amino-N-(4-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide 4-methoxyphenyl C₁₉H₂₃N₂O₂S ~353.47 Discontinued; structural analog
2-amino-N-(2-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide 2-chlorophenyl C₁₇H₁₉ClN₂OS 334.87 Increased lipophilicity; potential SAR
2-amino-N-(2-furanylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide 2-furanylmethyl C₁₆H₂₀N₂O₂S 304.41 Enhanced π-electron density from furan

Key Observations :

  • Methoxy vs.
  • Ortho vs. Para Methoxy : The target compound’s 2-methoxyphenyl group may introduce steric hindrance or altered hydrogen-bonding patterns compared to the 4-methoxy analog, affecting receptor binding .

Core Modifications: Cycloocta[b]thiophene vs. Smaller Rings

Variations in the thiophene ring size and saturation impact conformational flexibility and bioactivity:

Compound Name Core Structure Key Features Evidence ID
2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide 4,5-dimethylthiophene Planar structure; intramolecular H-bonding
Ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate Cycloocta[b]thiophene (ester) Larger ring; conformational flexibility

Key Observations :

  • Saturation in the cyclooctane ring reduces aromaticity, altering electronic properties and solubility .

Functional Group Modifications

Additional functional groups (e.g., esters, cyano groups) modulate activity:

Compound Name Functional Group Activity/Property Evidence ID
2-(2-phenylbutanamido)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (ABK7) Phenylbutanamido Selective CB2 agonist (Ki = 12 nM)
Methyl 2-[(3-carboxy-1-oxopropyl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Carboxyester Antibacterial (MIC = 8 µg/mL vs. S. aureus)

Key Observations :

  • The target compound’s carboxamide group may engage in hydrogen bonding with biological targets, similar to ABK7’s CB2 receptor interactions .
  • Ester derivatives (e.g., ethyl carboxylates) are often precursors, with improved synthetic accessibility but reduced metabolic stability compared to carboxamides .

Key Analytical Data :

  • Melting Points: Analogs range from 156–158°C (4-methoxyphenyl) to >300°C (hydrazinocarbonyl derivatives) .
  • Spectroscopy : ¹H NMR signals for the cyclooctane protons appear as multiplet clusters at δ 1.5–2.5 ppm, while the 2-methoxyphenyl group shows distinct singlet for OCH₃ at δ ~3.8 ppm .

Biological Activity

2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide can be summarized as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : 345.46 g/mol

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with various receptors in the body, influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

Several studies have evaluated the antimicrobial effects of this compound. For example:

Organism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Mycobacterium tuberculosis0.20 - 0.44 μM

These results indicate that the compound has significant activity against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have revealed:

  • IC50 Values :
    • THP-1 Monocytic Cells : IC50 = 6.2 μM
    • This suggests a moderate level of toxicity at higher concentrations but also indicates potential therapeutic applications if dosed appropriately.

Study on Mycobacterial Inhibition

A detailed study focused on the compound's effect on Mycobacterium tuberculosis highlighted its potential as an anti-tuberculosis agent. The study found that the compound significantly inhibited mycolic acid synthesis in bacterial cultures, which is crucial for bacterial cell wall integrity.

Pharmacological Evaluation

In a pharmacological evaluation involving various animal models, the compound demonstrated:

  • Anti-inflammatory Effects : Reduction in inflammatory markers was observed.
  • Analgesic Properties : Pain relief was noted in pain models.

Q & A

Q. What established synthetic routes are available for this compound, and how can reaction conditions be optimized?

Q. How can researchers resolve discrepancies in NMR data related to hydrogen bonding or crystal packing?

Discrepancies in NH or OH proton shifts may arise from intermolecular hydrogen bonding. For example, crystal structure analysis (e.g., X-ray diffraction) reveals:

  • Hydrogen Bond Geometry : N–H···O and C–H···O interactions stabilize the lattice, with bond lengths of 2.8–3.0 Å and angles of 150–160° .
  • Torsional Angles : Aromatic rings may form dihedral angles of ~14°, affecting NMR splitting patterns .
  • Solution vs. Solid-State : Use variable-temperature NMR to distinguish dynamic effects (e.g., tautomerism) .

Q. What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?

  • Core Modifications : Introduce substituents at the 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene core to alter steric/electronic effects (e.g., tert-butyl groups enhance lipophilicity) .
  • Side-Chain Variations : Replace the 2-methoxyphenyl group with halogenated or nitro-substituted aryl rings to modulate bioactivity .
  • Biological Screening : Test analogs for antibacterial activity via MIC assays (e.g., against S. aureus or E. coli) .

Q. What methodologies are recommended for evaluating antioxidant and anti-inflammatory activities?

  • In Vitro Antioxidant Assays :
  • DPPH Radical Scavenging : Measure IC₅₀ values (e.g., 50–100 µM range) .
  • Lipid Peroxidation Inhibition : Use rat liver homogenates and thiobarbituric acid reactive substances (TBARS) assay .
    • In Vivo Anti-Inflammatory Models :
  • Carrageenan-Induced Paw Edema : Administer 10–50 mg/kg and monitor edema reduction over 6–24 hours .
  • Cytokine Profiling : Quantify TNF-α and IL-6 levels via ELISA .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate spectral data with computational tools (e.g., Gaussian for DFT-based NMR predictions) .
  • Synthetic Challenges : Optimize anhydride reactivity by screening Lewis acids (e.g., ZnCl₂) to improve acylation efficiency .
  • Biological Assay Pitfalls : Normalize bioactivity data to solubility limits (e.g., use DMSO concentrations ≤1% v/v) .

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